2-[3-(dimethylamino)-4-(4-methoxyphenyl)-1H-pyrazol-1-yl]-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethan-1-one
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Overview
Description
The compound 2-[3-(dimethylamino)-4-(4-methoxyphenyl)-1H-pyrazol-1-yl]-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethan-1-one is a complex organic molecule that features a pyrazole ring, a piperazine ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(dimethylamino)-4-(4-methoxyphenyl)-1H-pyrazol-1-yl]-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethan-1-one typically involves multiple steps, including the formation of the pyrazole and piperazine rings, followed by their functionalization and coupling.
Formation of Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Formation of Piperazine Ring: The piperazine ring is typically formed by the cyclization of ethylenediamine with a dihaloalkane.
Coupling: The final step involves coupling the functionalized pyrazole and piperazine rings using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, forming N-oxides.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-[3-(dimethylamino)-4-(4-methoxyphenyl)-1H-pyrazol-1-yl]-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethan-1-one is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or binding to receptor sites, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(dimethylamino)-4-(4-methoxyphenyl)-1H-pyrazol-1-yl]-1-[4-(2-chlorophenyl)piperazin-1-yl]ethan-1-one
- 2-[3-(dimethylamino)-4-(4-methoxyphenyl)-1H-pyrazol-1-yl]-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one
Uniqueness
The unique combination of functional groups in 2-[3-(dimethylamino)-4-(4-methoxyphenyl)-1H-pyrazol-1-yl]-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethan-1-one provides it with distinct chemical and biological properties. The presence of both methoxy and dimethylamino groups can influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-[3-(dimethylamino)-4-(4-methoxyphenyl)pyrazol-1-yl]-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N5O3/c1-27(2)25-21(19-9-11-20(32-3)12-10-19)17-30(26-25)18-24(31)29-15-13-28(14-16-29)22-7-5-6-8-23(22)33-4/h5-12,17H,13-16,18H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKUGDZVQXBLACQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN(C=C1C2=CC=C(C=C2)OC)CC(=O)N3CCN(CC3)C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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